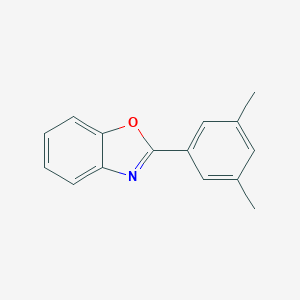

2-(3,5-Dimethylphenyl)-1,3-Benzoxazole

Vue d'ensemble

Description

2-(3,5-Dimethylphenyl)-1,3-Benzoxazole, also known as this compound, is a useful research compound. Its molecular formula is C15H13NO and its molecular weight is 223.27 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

2-(3,5-Dimethylphenyl)-1,3-benzoxazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antibacterial, antitumor, anti-inflammatory, and antifungal properties, supported by research findings and case studies.

Antibacterial Activity

Research indicates that benzoxazole derivatives, including this compound, exhibit notable antibacterial properties. For instance, compounds structurally similar to this benzoxazole have shown effective inhibition against various bacterial strains. The mechanism of action often involves interference with bacterial cell wall synthesis or function.

Antitumor Activity

Recent studies have highlighted the antitumor potential of benzoxazole derivatives. In particular:

- Cell Line Studies : A study evaluated the cytotoxic effects of new benzoxazole derivatives on several cancer cell lines, including C6 rat glioma and NIH/3T3 mouse embryonic fibroblast cells. The compound demonstrated significant activity with an IC50 value of 4.30 µg/mL against the C6 cell line, indicating a promising selective anticancer agent .

- Mechanism of Action : The compound induced late apoptosis in a dose-dependent manner, suggesting that it may trigger programmed cell death pathways in cancer cells .

Anti-inflammatory Activity

The anti-inflammatory effects of benzoxazole derivatives have also been assessed:

- COX Inhibition : A series of N-(2-(3,5-dimethoxyphenyl)benzoxazole-5-yl)benzamide derivatives were synthesized and evaluated for their inhibitory activity against cyclooxygenase (COX) enzymes. Some compounds exhibited IC50 values as low as 0.06 µM against COX-2, demonstrating strong anti-inflammatory potential comparable to standard drugs like ibuprofen .

- In Vivo Studies : In vivo evaluations using carrageenan-induced rat paw edema models showed significant anti-inflammatory effects for certain derivatives, with efficacy rates surpassing that of ibuprofen .

Antifungal Activity

Benzoxazole compounds have been found to possess antifungal properties:

- Activity Against Candida : A study reported that benzoxazole derivatives displayed a broad spectrum of anti-Candida activity. For example, specific derivatives showed significant efficacy against Candida albicans and Candida glabrata, with minimal inhibitory concentrations (MICs) indicating effective fungal growth inhibition .

- Mechanism : The antifungal action was attributed to alterations in membrane permeability and sterol content within fungal cells, disrupting their integrity and function .

Summary of Biological Activities

The following table summarizes the biological activities associated with this compound:

| Biological Activity | Target | IC50 Value | Mechanism |

|---|---|---|---|

| Antibacterial | Various bacteria | Not specified | Cell wall synthesis inhibition |

| Antitumor | C6 glioma cells | 4.30 µg/mL | Induces late apoptosis |

| Anti-inflammatory | COX-2 enzyme | 0.06 - 0.71 µM | COX inhibition |

| Antifungal | Candida species | Varies by derivative | Membrane disruption |

Case Studies

- Antitumor Efficacy : In a comparative study involving multiple benzoxazole derivatives, the compound was noted for its selective cytotoxicity towards glioma cells while sparing normal fibroblast cells. This selectivity is crucial for developing targeted cancer therapies.

- Anti-inflammatory Assessment : A detailed evaluation using the carrageenan-induced edema model demonstrated that certain benzoxazole derivatives not only reduced inflammation but did so with fewer side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs), suggesting a safer therapeutic profile.

Propriétés

IUPAC Name |

2-(3,5-dimethylphenyl)-1,3-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO/c1-10-7-11(2)9-12(8-10)15-16-13-5-3-4-6-14(13)17-15/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIHLSRJPJFOESJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C2=NC3=CC=CC=C3O2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60635817 | |

| Record name | 2-(3,5-Dimethylphenyl)-1,3-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60635817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154715-81-8 | |

| Record name | 2-(3,5-Dimethyl-phenyl)-benzooxazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154715818 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(3,5-Dimethylphenyl)-1,3-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60635817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3,5-DIMETHYL-PHENYL)-BENZOOXAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M3R7JN0FDL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.